molecular formula C18H17NO2 B2725336 N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide CAS No. 254900-42-0

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide

Cat. No.: B2725336
CAS No.: 254900-42-0
M. Wt: 279.339
InChI Key: FBLCKUHHJIJSSY-UHFFFAOYSA-N
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Description

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is an organic compound with the molecular formula C18H17NO2 This compound is characterized by the presence of a fluorene core structure, which is a polycyclic aromatic hydrocarbon, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide typically involves the amidation of a carboxylic acid derivative of fluorene. One common method is the reaction of 9-oxofluorene-1-carboxylic acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a catalyst like copper. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes often utilize continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-9-oxofluorene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLCKUHHJIJSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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